![molecular formula C6H7K3O8 B148008 Potassium citrate monohydrate CAS No. 6100-05-6](/img/structure/B148008.png)
Potassium citrate monohydrate
Overview
Description
Potassium citrate monohydrate, also known as tripotassium citrate, is a potassium salt of citric acid . It is a white, hygroscopic crystalline powder that is odorless with a saline taste . It contains 38.3% potassium by mass . In the monohydrate form, it is highly hygroscopic and deliquescent .
Synthesis Analysis
Potassium citrate can be synthesized by the neutralization of citric acid, which is achieved by the addition of potassium bicarbonate, potassium carbonate, or potassium hydroxide . The solution can then be filtered and the solvent can be evaporated until granulation .Molecular Structure Analysis
The molecular formula of Potassium citrate monohydrate is C6H7K3O8 . Its molecular weight is 324.41 g/mol .Chemical Reactions Analysis
Potassium citrate is a product of a chemical reaction between citric acid and potassium hydroxide .Physical And Chemical Properties Analysis
Potassium citrate monohydrate is a white, hygroscopic crystalline powder . It is odorless with a saline taste . It contains 38.3% potassium by mass . In the monohydrate form, it is highly hygroscopic and deliquescent .Scientific Research Applications
Buffering Agent
Potassium citrate tribasic monohydrate is primarily used for its buffering properties in various scientific research contexts . It effectively regulates pH in biochemical solutions, making it indispensable in studies requiring precise pH control .
Chelating Agent
This compound also serves as a chelating agent . Chelating agents are substances that can form several bonds to a single metal ion, helping to stabilize the ion for further reactions.
Bone Density Enhancement
Potassium citrate tribasic monohydrate is the potassium salt of citric acid. It enhances bone density and is hence used in the treatment of osteoporosis .
Phase Constituent
It is used as a phase constituent for characterizing ionic-liquid-based aqueous biphasic systems (ABS) . These systems are used in a variety of applications, including extraction, catalysis, and biotechnology.
Water Reducer
Acting as a strong water reducer, tri-potassium citrate enables the manufacture of slag pastes with high compressive strength (up to 75 MPa at 28 days) and low porosity . This makes it valuable in the construction industry.
Cell Culture
Potassium citrate tribasic monohydrate is suitable for cell culture . It is used in the preparation of culture media and in studies of cell behavior.
Mechanism of Action
Target of Action
Potassium citrate monohydrate, also known as tripotassium citrate, primarily targets the renal tubular system . It is used to manage conditions such as renal tubular acidosis and hypocitraturic calcium oxalate nephrolithiasis . These conditions involve the formation of kidney stones and acidosis, where the body’s fluids contain too much acid .
Mode of Action
Potassium citrate monohydrate acts as an alkalinizing agent . It is metabolized to bicarbonate, producing an alkaline load that elevates urinary pH and urinary citrate by augmenting citrate clearance . This therapy appears to increase urinary citrate mainly by modifying the renal handling of citrate, rather than by increasing the filtered load of citrate . In addition to raising urinary pH and citrate, Potassium Citrate increases urinary potassium by approximately the amount contained in the medication .
Biochemical Pathways
The small molecule citrate, synthesized de novo, is involved in diverse biochemical pathways influencing cell metabolism and function . Citrate is highly abundant in the circulation, and cells take up extracellular citrate via the sodium-dependent plasma membrane transporter NaCT encoded by the SLC13A5 gene .
Pharmacokinetics
Potassium citrate monohydrate is rapidly absorbed when given by mouth, and is excreted in the urine . It is a white, hygroscopic crystalline powder, odorless with a saline taste . In the monohydrate form, it is highly hygroscopic and deliquescent .
Result of Action
The primary result of the action of potassium citrate monohydrate is the reduction of the pain and frequency of urination when these are caused by highly acidic urine . It is effective in reducing the incidence of stone formation .
Action Environment
Environmental factors can influence the action of potassium citrate monohydrate. For instance, the compound’s action can be influenced by the pH level of the environment, as it acts as an alkalinizing agent . Additionally, the compound’s hygroscopic nature means that it can absorb water from the environment, which can affect its stability .
Future Directions
Potassium citrate monohydrate is used to treat a kidney stone condition called renal tubular acidosis . It is also used to prevent kidney stones that may occur with gout . It is taken with a meal or bedtime snack, or within 30 minutes after a meal . The dose of this medicine will be different for different patients . Follow your doctor’s orders or the directions on the label .
properties
IUPAC Name |
tripotassium;2-hydroxypropane-1,2,3-tricarboxylate;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.3K.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;1H2/q;3*+1;/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAHUDTUZRZBKM-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[K+].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7K3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
866-84-2 (anhydrous) | |
Record name | Potassium citrate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006100056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8042501 | |
Record name | Tripotassium citrate monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8042501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; [Merck Index] White powder or granules; [Alfa Aesar MSDS] | |
Record name | Tripotassium citrate monohydrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20449 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tripotassium citrate monohydrate | |
CAS RN |
6100-05-6 | |
Record name | Potassium citrate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006100056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tripotassium salt, monohydrate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tripotassium citrate monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8042501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | POTASSIUM CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE90ONI6FF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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